5,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione
Overview
Description
5,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 190.074227566 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Computational Studies
5,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione has been the subject of structural and computational studies, focusing on its electronic properties and hydrogen bond strengths. For instance, Kubicki and Codding (1993) analyzed the crystal structures of related quinoxalinedione derivatives and conducted AM1 molecular orbital computational investigations to understand their geometrical and electronic characteristics. Their research provides insights into the intermolecular interactions and packing schemes influenced by π-stacking and hydrogen bonds, crucial for understanding the compound's chemical behavior (Kubicki & Codding, 1993).
Hydrogen-Bond Patterns in Ligands
The compound's derivatives have been studied for their hydrogen-bond patterns, especially concerning their role as ligands for the glycine modulatory site on the NMDA receptor. Kubicki, Kindopp, Capparelli, and Codding (1996) determined the crystal structures of several 1,4-dihydro-2,3-quinoxalinediones, highlighting the importance of intramolecular hydrogen bonding for biological activity. Their findings are significant for understanding the hydrogen-bonded geometries and their influence on the biological activities of these compounds (Kubicki, Kindopp, Capparelli, & Codding, 1996).
Reactions of Heterocyclic Quinone Methides
Research on the reactions of heterocyclic quinone methides with this compound derivatives reveals their potential in generating novel compounds. Chauncey and Grundon (1990) investigated such reactions, leading to the synthesis of Diels-Alder cycloaddition products, which could have implications in various chemical synthesis processes (Chauncey & Grundon, 1990).
Synthesis and Pharmacological Evaluation
Further, studies have been conducted on the synthesis and pharmacological evaluation of this compound derivatives. For example, Bhat et al. (1998) prepared a series of compounds and evaluated their potential as AMPA antagonists in functional tests, contributing to our understanding of their possible roles in pharmacology (Bhat et al., 1998).
Vibrational Spectroscopy and Quantum Chemical Calculations
The compound has also been studied for its vibrational spectroscopy properties. Krishnakumar and Prabavathi (2010) utilized quantum chemical calculations to analyze the vibrational spectrum of this compound, providing valuable information on its infrared and Raman spectra, which are crucial for understanding the compound's molecular interactions and behavior (Krishnakumar & Prabavathi, 2010).
Mechanism of Action
- The primary targets of 5,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione are not explicitly mentioned in the literature I found. However, quinoxaline derivatives have been studied against various targets, receptors, and microorganisms .
Target of Action
Result of Action
Future Directions
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-1,4-dihydro-2,3-quinoxalinedione has been found to exhibit inhibitory activities against d-amino acid oxidase (DAAO), with IC 50 values ranging from 0.6 to 15 μM in vitro . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding α-keto acids . The interaction between this compound and DAAO could be a key factor in its biochemical properties .
Cellular Effects
Given its inhibitory activity against DAAO, it may influence cell function by modulating the levels of d-amino acids, which are known to play roles in various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DAAO. It binds to DAAO, inhibiting its activity and thereby affecting the metabolism of d-amino acids .
Metabolic Pathways
Given its inhibitory activity against DAAO, it may play a role in the metabolism of d-amino acids .
Properties
IUPAC Name |
5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-9(13)10(14)12-8/h3-4H,1-2H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXZQFMPNGKKQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)C(=O)N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349617 | |
Record name | 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61875-44-3 | |
Record name | 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.